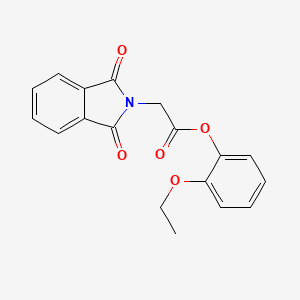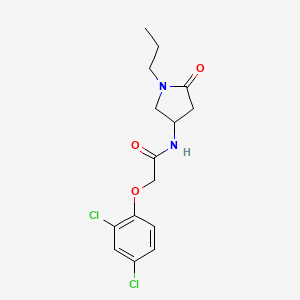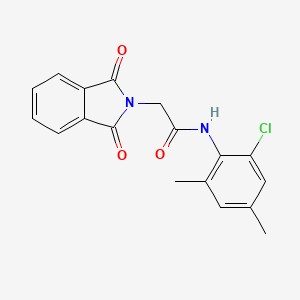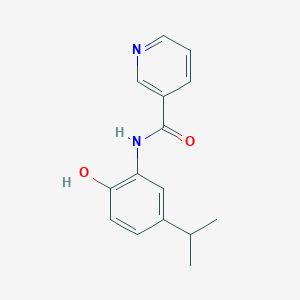
2-ethoxyphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, utilizing specific reagents and conditions to achieve the desired product. For example, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated for the synthesis of hydroxamic acids and ureas from carboxylic acids, achieving good yields without racemization under milder and simpler reaction conditions (Thalluri et al., 2014).
Molecular Structure Analysis
Molecular and supramolecular structures of similar compounds have been reported, showcasing the torsion angle between rings and the twist of substituent groups relative to the mean plane of the ring. These structural features are directed by various intermolecular interactions, including hydrogen bonds and dipole interactions, contributing to the supramolecular structure of the compounds (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often leverage the reactivity of specific functional groups to produce a range of derivatives. The triphenylphosphine-catalyzed synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates from ethyl 2-arylamino-2-oxo-acetates is an example of such a reaction, yielding products in good yields and showcasing dynamic NMR studies to investigate atropisomerism (Yavari et al., 2002).
properties
IUPAC Name |
(2-ethoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-2-23-14-9-5-6-10-15(14)24-16(20)11-19-17(21)12-7-3-4-8-13(12)18(19)22/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBLWRMWAPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)


![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5667285.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
![2-{5-[(benzyloxy)methyl]-1-cyclohexyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5667302.png)

![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)
![5-chloro-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methyl-4-pyrimidinecarboxamide](/img/structure/B5667311.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5667332.png)